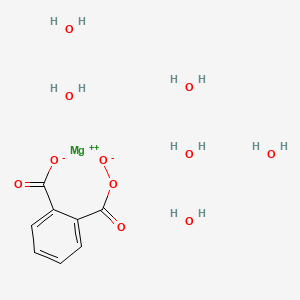

Magnesium monoperoxyphthalate hexahydrate

Description

Significance in Contemporary Organic Synthesis

MMPP has proven its utility in several key transformations within organic synthesis. It is widely employed for the epoxidation of alkenes, a fundamental reaction for producing valuable intermediates. wikipedia.orgpearson.compearson.com The reagent is also instrumental in the Baeyer-Villiger oxidation, which converts ketones to esters or lactones, a critical step in the synthesis of many natural products and complex molecules. wikipedia.orgrsc.orgwikipedia.org

Furthermore, MMPP is effective for the oxidation of sulfides to sulfoxides and sulfones, with the product being controllable by the stoichiometry of the reagent. researchgate.net The oxidation of amines to amine oxides and the oxidative cleavage of hydrazones to ketones are other notable applications, showcasing its broad reactivity profile. wikipedia.orgresearchgate.net

Comparative Analysis with Benchmark Peroxyacids in Laboratory Research

The most common benchmark for evaluating MMPP is meta-chloroperoxybenzoic acid (m-CPBA). While both reagents perform similar chemical transformations, MMPP presents several distinct advantages. wikipedia.orgbeilstein-journals.orgerowid.org It is considered safer for both small- and large-scale reactions due to its higher stability and non-explosive nature, whereas m-CPBA can be explosive under certain conditions. pearson.comnih.govlibretexts.org Additionally, MMPP is a halogen-free reagent, which is advantageous from an environmental perspective. beilstein-journals.orgnih.gov The work-up procedure for reactions involving MMPP is often simpler, as the resulting magnesium phthalate (B1215562) byproduct is water-soluble and can be easily removed through an aqueous wash. thieme-connect.combeilstein-journals.org

However, the primary drawback of MMPP is its low solubility in non-polar organic solvents like dichloromethane (B109758), where m-CPBA is readily soluble. wikipedia.orgbeilstein-journals.org This can sometimes necessitate the use of biphasic media and phase transfer catalysts, which may lead to inefficiencies. wikipedia.orgresearchgate.net

Table 1: Comparative Overview of MMPP and m-CPBA

| Feature | Magnesium Monoperoxyphthalate Hexahydrate (MMPP) | meta-Chloroperoxybenzoic Acid (m-CPBA) |

|---|---|---|

| State | White granular solid drugfuture.com | White crystalline solid libretexts.orgwikipedia.org |

| Stability | Relatively stable, non-explosive sigmaaldrich.comwikipedia.orgpearson.com | Can be explosive under certain conditions libretexts.org |

| Solubility | Water-soluble, low solubility in non-polar solvents thieme-connect.comdrugfuture.comwikipedia.org | Soluble in many organic solvents wikipedia.orgerowid.org |

| Safety | Considered safer to handle sigmaaldrich.compearson.comnih.gov | Requires careful handling wikipedia.org |

| Byproducts | Water-soluble magnesium phthalate thieme-connect.combeilstein-journals.org | m-chlorobenzoic acid masterorganicchemistry.com |

| Work-up | Generally simple aqueous work-up thieme-connect.combeilstein-journals.org | May require purification to remove acidic byproduct wikipedia.org |

| Cost | Lower cost of production wikipedia.org | Generally more expensive |

| Environmental | Halogen-free beilstein-journals.orgnih.gov | Contains chlorine wikipedia.org |

Inherent Advantages for Synthetic Transformations in Academic Settings

In an academic research environment, the practical advantages of MMPP are particularly noteworthy. Its stability and ease of handling contribute to a safer laboratory setting. chemimpex.com The straightforward work-up procedures, which involve simple filtration or aqueous extraction to remove the magnesium salt byproduct, are convenient for researchers. thieme-connect.comnih.gov Furthermore, MMPP can be used in buffered solutions, expanding the range of functional groups that can be tolerated in a reaction. thieme-connect.com These attributes, combined with its cost-effectiveness, make MMPP an appealing choice for exploratory synthetic studies and methodology development. thieme-connect.comwikipedia.org

Current Research Challenges and Limitations in Application Scope

Despite its many advantages, MMPP is not without its limitations. The most significant challenge remains its poor solubility in non-polar solvents, which can hinder its application for oxidizing nonpolar substrates. wikipedia.orgbeilstein-journals.org While the use of biphasic systems with phase transfer catalysts has been explored, this approach can be inefficient. wikipedia.org

Research is ongoing to overcome these limitations. For instance, the development of solid-phase supported versions of MMPP on silica (B1680970) gel has shown promise in expanding its applicability in non-polar media. thieme-connect.com Further investigation is also needed to broaden the scope of its catalytic applications and to develop more efficient protocols for challenging transformations.

Detailed Research Findings

MMPP has been successfully employed in a variety of specific synthetic applications, as detailed in the following table.

Table 2: Selected Applications of MMPP in Organic Synthesis

| Reaction Type | Substrate | Product | Key Findings & Conditions |

|---|---|---|---|

| Epoxidation | Alkenes (e.g., cyclohexene) | Epoxides | Effective for epoxidation of various alkenes. wikipedia.orgpearson.com |

| Baeyer-Villiger Oxidation | Ketones (cyclic and acyclic) | Esters or Lactones | A key step in the synthesis of natural products like euonyminol. rsc.orgwikipedia.orgorganic-chemistry.org |

| Sulfide (B99878) Oxidation | Sulfides | Sulfoxides or Sulfones | Selective oxidation to sulfoxide (B87167) with 1 equiv. of MMPP; oxidation to sulfone with 2 equiv. researchgate.net |

| Selenide (B1212193) Oxidation | Selenides | Selenones | Mild and efficient method at room temperature with broad functional group tolerance. beilstein-journals.orgnih.gov |

| Oxidative Cleavage | N,N-Dialkylhydrazones | Ketones or Nitriles | High-yielding and chemoselective cleavage under mild conditions without racemization. researchgate.net |

| Steroid Synthesis | Unsaturated steroids | Epoxidized or oxygenated steroids | Used for the synthesis of ring-B oxygenated steroids as potential anticancer agents. sigmaaldrich.comsigmaaldrich.com |

| Lactone Synthesis | Oleanolic acid derivatives | δ-hydroxy-γ-lactones | High-yielding conversion in refluxing acetonitrile (B52724). nih.gov |

Properties

CAS No. |

84698-58-8 |

|---|---|

Molecular Formula |

C16H22MgO16 |

Molecular Weight |

494.6 g/mol |

IUPAC Name |

magnesium;2-carboxybenzenecarboperoxoate;hexahydrate |

InChI |

InChI=1S/2C8H6O5.Mg.6H2O/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h2*1-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2 |

InChI Key |

WWOYCMCZTZTIGU-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization of Magnesium Monoperoxyphthalate Hexahydrate

Conventional Synthetic Pathways

The traditional synthesis of Magnesium Monoperoxyphthalate Hexahydrate is a well-established process that primarily involves the reaction of phthalic anhydride (B1165640) with hydrogen peroxide, followed by neutralization with a magnesium source. This method is scalable and forms the basis for both laboratory and industrial production.

Reactant Stoichiometry and Reaction Parameter Control

The success of the synthesis hinges on the precise control of reactant ratios and reaction conditions to maximize yield and purity. A common approach involves the reaction of phthalic anhydride, hydrogen peroxide, and magnesium oxide. The stoichiometry is critical; typically, a 2:1 molar ratio of phthalic anhydride to magnesium oxide is employed to ensure the complete neutralization of the intermediate acid. beilstein-journals.org

Several parameters must be carefully managed throughout the process:

Reaction Time: Vigorous stirring for approximately 6 to 8 hours is generally required to ensure the reaction proceeds to completion, resulting in a clear solution. beilstein-journals.org

Reagent Addition: The gradual addition of magnesium oxide is necessary to control the exothermicity of the neutralization step. beilstein-journals.org

A failure to control these parameters can lead to the formation of byproducts and a decrease in the potency of the final product.

Table 1: Typical Reactant Stoichiometry and Parameters for Conventional MMPP Synthesis

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Phthalic Anhydride | 1.0 mol | Primary organic precursor |

| Hydrogen Peroxide (30% w/w) | 500 mL | Peroxy group source |

| Magnesium Oxide | 0.5 mol | Magnesium source for salt formation |

| Molar Ratio (Anhydride:MgO) | 2:1 | Ensures complete neutralization. beilstein-journals.org |

| Temperature | < 30°C | Prevents decomposition of H₂O₂. beilstein-journals.org |

| Reaction Time | 6–8 hours | Allows for reaction completion. beilstein-journals.org |

Detailed Reaction Mechanism Elucidation for Salt Formation

The formation of this compound is generally understood to occur via a two-step mechanism:

Formation of Monoperoxyphthalic Acid (MPPA): In the first step, phthalic anhydride reacts with hydrogen peroxide. The peroxide molecule performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of monoperoxyphthalic acid (MPPA), an organic peroxy acid intermediate. beilstein-journals.org

Chemical Equation: C₈H₄O₃ + H₂O₂ → C₈H₆O₅

Neutralization and Salt Formation: The freshly formed MPPA is then neutralized by a magnesium base, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂). beilstein-journals.org The magnesium ion replaces the acidic protons of two MPPA molecules, forming the magnesium salt. The final product crystallizes out of the aqueous solution as a hexahydrate, incorporating six water molecules into its crystal structure. beilstein-journals.orgnih.gov

Chemical Equation: 2 C₈H₆O₅ + MgO → Mg(C₈H₅O₅)₂ + H₂O

An alternative, though less common, laboratory-scale approach involves the deliberate synthesis and isolation of the MPPA intermediate first, followed by a separate reaction with a magnesium source like magnesium hydroxide to form the final salt. beilstein-journals.org

Advanced Methodological Developments in Synthesis

Research has focused on improving the efficiency, safety, and environmental footprint of MMPP synthesis, aligning with the principles of green chemistry and exploring novel material forms.

Green Chemistry Principles in this compound Production

This compound is often presented as a "greener" and safer alternative to other common peroxy acid oxidants, most notably meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.gov This is due to several inherent advantages that align with green chemistry principles:

Safer Reagents: MMPP is a halogen-free reagent, avoiding the chlorinated byproducts associated with m-CPBA. researchgate.net

Increased Stability: It is more stable in its solid state, making it safer to handle and store compared to other peroxy acids. researchgate.netnih.gov

Reduced Waste: The ease of separation of byproducts simplifies purification steps and reduces solvent waste.

Table 2: Comparison of MMPP and m-CPBA based on Green Chemistry Principles

| Feature | This compound (MMPP) | meta-Chloroperoxybenzoic Acid (m-CPBA) |

|---|---|---|

| Halogen Content | Halogen-free. researchgate.net | Contains chlorine. |

| Primary Byproduct | Magnesium Phthalate (B1215562) (water-soluble). researchgate.net | meta-Chlorobenzoic acid (less soluble in water). |

| Byproduct Recovery | Phthalic acid can be recovered. researchgate.net | More complex recovery. |

| Handling Safety | Considered safer and more stable. researchgate.netnih.gov | Less stable, potentially explosive. |

Development of Nanocrystalline Forms for Enhanced Oxidative Capacity

The synthesis of materials in nanocrystalline or nanoparticle forms is a major frontier in materials science, often pursued to enhance properties such as reactivity, surface area, and catalytic efficiency. In the context of oxidizing agents, a higher surface-area-to-volume ratio could theoretically lead to an enhanced oxidative capacity by providing more active sites for reaction.

However, a review of publicly available scientific literature indicates that the specific synthesis of nanocrystalline this compound is not a well-documented area of research. While there is extensive research into the synthesis of other magnesium-based nanoparticles, such as magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂), using methods like sol-gel, hydrothermal, and microwave-assisted synthesis, these protocols have not been reported for the more complex structure of MMPP. The development of nanocrystalline MMPP remains a potential area for future research, which could unlock even greater efficiency for this versatile oxidant.

Purification and Isolation Protocols for High Purity this compound

The final stage in producing MMPP is the purification of the crude product and the isolation of the desired hexahydrate crystalline form. The primary goal is to remove unreacted starting materials and byproducts, chiefly magnesium phthalate.

The purification process leverages the solubility difference between the product and byproducts. Key steps include:

Controlled Crystallization: After the reaction is complete, the solution is typically cooled slowly. This controlled cooling is critical as it promotes the formation of well-defined crystals of the hexahydrate form and helps to minimize the inclusion of impurities within the crystal lattice. beilstein-journals.org

Filtration: The precipitated solid is separated from the reaction solvent by filtration.

Aqueous Extraction/Washing: The primary byproduct, magnesium phthalate, is soluble in water. researchgate.net Therefore, the filtered solid is washed with controlled amounts of cold deionized water to remove this and other water-soluble impurities.

Drying: The purified solid is then dried under reduced pressure or in a desiccator to remove residual water without causing thermal decomposition of the peroxy compound.

Industrial-scale production may employ continuous flow reactors for better temperature control and incorporate steps to recover and recycle unreacted hydrogen peroxide, further optimizing the process. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of Magnesium Monoperoxyphthalate Hexahydrate

General Principles of Oxidative Action via Active Oxygen Species Release

Magnesium monoperoxyphthalate hexahydrate (MMPP) is a versatile and stable oxidizing agent utilized in a variety of organic synthesis applications. thieme-connect.comwikipedia.org Its oxidative power stems from the release of active oxygen species. When MMPP interacts with a substrate, it delivers an electrophilic oxygen atom, leading to the oxidation of the target molecule. pearson.com This characteristic makes it a valuable reagent for numerous chemical transformations. thieme-connect.com

The structure of MMPP features a peroxy acid functional group, which is the source of its oxidizing capability. sigmaaldrich.com In solution, the peroxy acid group is polarized, rendering one of the oxygen atoms electrophilic and susceptible to attack by nucleophilic substrates. organic-chemistry.org This fundamental principle underpins its utility in reactions such as epoxidations, Baeyer-Villiger oxidations, and the oxidation of heteroatoms like sulfur. wikipedia.org

A significant advantage of MMPP is its stability and safety profile compared to other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgresearchgate.net Being a solid, it is easier and safer to handle, particularly in large-scale reactions. thieme-connect.comwikipedia.org Furthermore, the byproduct of its oxidation reactions, magnesium phthalate (B1215562), is water-soluble, which often simplifies the work-up procedure as it can be removed by a simple aqueous wash. thieme-connect.combeilstein-journals.org This ease of use and favorable safety profile have contributed to its increasing adoption in synthetic chemistry. thieme-connect.comsigmaaldrich.com

Detailed Reaction Mechanisms for Key Oxidative Transformations

The epoxidation of alkenes using MMPP is a cornerstone of its application in organic synthesis. pearson.com This reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," which is analogous to the mechanism of other peroxy acids. pearson.comwikipedia.org In this process, the alkene's π-electrons act as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid. pearson.comorganicchemistrytutor.com Simultaneously, a series of bond formations and breakages occur in a single, coordinated step. wikipedia.orgorganicchemistrytutor.com

The transition state of this reaction involves a five-membered ring-like structure where the plane of the peroxy acid bisects the plane of the alkene. wikipedia.org This specific geometry allows for the efficient transfer of the oxygen atom to the double bond, resulting in the formation of an epoxide. A key feature of this concerted mechanism is the retention of stereochemistry. pearson.comwikipedia.org For instance, a trans-alkene will yield a trans-epoxide, and a cis-alkene will produce a cis-epoxide, demonstrating the high degree of stereospecificity of the reaction. wikipedia.org

MMPP is recognized for its high selectivity in these reactions. researchgate.net It often provides better yields and higher stereoselectivity compared to other epoxidizing agents. researchgate.net The choice of solvent can influence the reaction, with acetonitrile (B52724) being a common choice. researchgate.net

The epoxidation of alkenes with peroxy acids is known as the Prilezhaev reaction, and MMPP serves as an effective reagent for this transformation. wikipedia.orgorganic-chemistry.org It has been successfully employed in the epoxidation of a wide range of alkenes, including complex molecules like steroids. sigmaaldrich.comsigmaaldrich.comresearchgate.net

The epoxidation of unsaturated steroids is a particularly valuable application of MMPP, as the resulting epoxides are important intermediates in the synthesis of various biologically active compounds, including anticancer agents. sigmaaldrich.comsigmaaldrich.comresearchgate.net Research has demonstrated the efficient and highly stereoselective epoxidation of steroidal olefins using MMPP. For example, the fast generation of epoxides from homoallylic and allylic steroidal olefins has been achieved using MMPP in refluxing acetonitrile. researchgate.net

Studies have shown that MMPP can be more selective than m-CPBA in the epoxidation of steroids, often leading to a higher ratio of the desired α-epoxide isomer. researchgate.net This enhanced selectivity, combined with its greater stability and safety, makes MMPP an advantageous alternative for these sensitive transformations. researchgate.net The reaction conditions are generally mild, and the work-up is often straightforward due to the water solubility of the magnesium phthalate byproduct. researchgate.net

Table 1: Examples of Steroid Epoxidation with MMPP

| Starting Steroid | Product | Reaction Conditions | Key Finding | Reference |

| Δ⁵-B-nor-cholestanes | Corresponding α-epoxide | MMPP, acetonitrile, reflux | Highly stereoselective epoxidation | researchgate.net |

| Unsaturated steroids | Ring-B oxygenated steroids | MMPP | Synthesis of potential anticancer agents | sigmaaldrich.comsigmaaldrich.com |

| Homoallylic and allylic steroidal olefins | 4,5- and 5,6-epoxides | MMPP, acetonitrile, reflux | Fast and efficient epoxide generation | researchgate.net |

MMPP is an effective reagent for the Baeyer-Villiger oxidation, a reaction that converts ketones into esters. wikipedia.orgresearchgate.net This transformation is a valuable tool in organic synthesis for accessing lactones from cyclic ketones. york.ac.uk The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone.

The mechanism of the Baeyer-Villiger oxidation with MMPP begins with the nucleophilic attack of the ketone's carbonyl oxygen on the electrophilic oxygen of the peroxy acid. This step is followed by a concerted rearrangement where one of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, leading to the formation of the ester product and phthalic acid as a byproduct. The migratory aptitude of the substituent generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

Research has shown that a variety of unsubstituted and substituted cycloalkanones can be oxidized with a modest excess of MMPP in acetonitrile to produce the corresponding lactones in high yields. york.ac.uk The reaction is often facile, selective, and high-yielding. york.ac.uk

Table 2: Baeyer-Villiger Oxidation of Cyclic Ketones with MMPP

| Substrate | Product | Solvent | Key Feature | Reference |

| Cycloalkanones (unsubstituted, mono-, or di-substituted) | Corresponding lactones | Acetonitrile | Facile, selective, and high-yielding | york.ac.uk |

| Ketones | Esters | Not specified | General application of MMPP | wikipedia.orgresearchgate.net |

MMPP is a highly effective and selective reagent for the oxidation of sulfides to sulfoxides. beilstein-journals.orgresearchgate.netnih.gov This transformation is of significant interest in organic synthesis, as sulfoxides are valuable intermediates for various chemical manipulations. A key advantage of using MMPP for this reaction is the ability to control the extent of oxidation.

By using a stoichiometric amount (1 equivalent) of MMPP, sulfides can be cleanly and selectively converted to the corresponding sulfoxides in good yields. researchgate.net A significant benefit of this method is that over-oxidation to the corresponding sulfone is generally not observed when the correct stoichiometry is maintained. researchgate.net This level of control is often superior to that achieved with other common oxidants. researchgate.net

The reaction is typically carried out under mild conditions. thieme-connect.com MMPP has been successfully used for the selective oxidation of various types of sulfides, including glycosyl sulfides. researchgate.netacs.orgcapes.gov.br For instance, a protocol using moist MMPP under microwave irradiation has been developed for the rapid and highly selective synthesis of glycosyl sulfoxides from their corresponding sulfides in high yields. acs.orgcapes.gov.br This highlights the efficiency and selectivity of MMPP in this important transformation.

Table 3: Selective Oxidation of Sulfides to Sulfoxides with MMPP

| Substrate Type | Oxidizing Agent | Key Condition | Product | Selectivity | References |

| General Sulfides | 1 equiv. MMPP | Stoichiometric control | Sulfoxides | High, no over-oxidation to sulfone | researchgate.net |

| Glycosyl Sulfides | Moist MMPP | Microwave irradiation | Glycosyl Sulfoxides | High selectivity, high yields | acs.orgcapes.gov.brsigmaaldrich.com |

Oxidation of Sulfur-Containing Compounds

Complete Oxidation of Sulfides to Sulfones

This compound (MMPP) is an effective oxidizing agent for the conversion of sulfides to their corresponding sulfones. wikipedia.orgbeilstein-journals.org This transformation represents a complete oxidation, bypassing the intermediate sulfoxide (B87167) stage. The reaction is a key application in organic synthesis, demonstrating MMPP's utility alongside other transformations like the Baeyer-Villiger oxidation and epoxidation of alkenes. wikipedia.org While MMPP can be used for the selective oxidation of sulfides to sulfoxides, particularly when supported on silica (B1680970) gel in non-aqueous media, its capacity for complete oxidation to sulfones is also well-established. memphis.eduacs.orgnih.gov The process is often compared to other peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), with MMPP offering advantages in stability and cost. wikipedia.orgnih.gov The use of transition metal catalysts, such as niobium carbide with hydrogen peroxide, can also achieve this transformation, but MMPP provides a direct, metal-free route. organic-chemistry.org

The reaction mechanism involves the nucleophilic sulfur atom of the sulfide (B99878) attacking the electrophilic peroxy acid group of MMPP. This process occurs twice to achieve the full oxidation from sulfide to sulfone. The water solubility of MMPP and its magnesium phthalate byproduct simplifies the work-up procedure, as they can be removed with a simple aqueous wash. thieme-connect.com

Oxidation of Isothiazolium Salts to Sultams

The oxidation of isothiazolium salts using this compound provides a direct route to the synthesis of sultams. Specifically, research has shown that the ultrasound-stimulated oxidation of isothiazolium salts with MMPP in solvents like ethanol (B145695) (EtOH) or water (H₂O) results in the formation of 3-alkoxy or 3-hydroxysultams in high yields. thieme-connect.com This transformation highlights a specialized application of MMPP in heterocyclic chemistry, converting the sulfur- and nitrogen-containing ring system of isothiazolium into the corresponding sultam, which is a cyclic sulfonamide.

Oxidation of Selenium-Containing Compounds: Conversion of Selenides to Selenones

A mild and efficient method for the direct oxidation of selenides to selenones has been developed using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). beilstein-journals.orgnih.govnih.gov This transformation is significant as organoselenium compounds, particularly selenones, are valuable intermediates in organic synthesis. beilstein-journals.org The reaction proceeds effectively at room temperature and demonstrates broad functional group tolerance. nih.govnih.gov

MMPP offers several advantages over the commonly used mCPBA for this conversion. It is a cheaper, halogen-free, and safer reagent for both small- and large-scale reactions. beilstein-journals.orgnih.gov For instance, the oxidation of selenide (B1212193) 1a to selenone 2a with MMPP in ethanol at room temperature achieves a 94% yield, a notable improvement over the 68% yield obtained with mCPBA in dichloromethane (B109758). beilstein-journals.orgnih.gov Furthermore, the magnesium phthalate byproduct is water-soluble, allowing for easy separation during the work-up. beilstein-journals.orgnih.gov

The reaction conditions have been optimized for various substrates. A solution of the selenide in ethanol treated with 2.4 equivalents of MMPP at room temperature generally provides good to excellent yields of the corresponding selenone after a simple work-up, often without the need for further purification. beilstein-journals.org

Table 1: Oxidation of Selenides to Selenones with MMPP Data derived from research findings. beilstein-journals.orgnih.gov

| Entry | Substrate (Selenide) | Product (Selenone) | Yield (%) |

| 1 | 1a | 2a | 94 |

| 2 | 1b | 2b | 85 |

| 3 | 1c | 2c | 88 |

| 4 | 1d | 2d | 63 |

This method provides a straightforward and efficient pathway to selenones, which can serve as useful intermediates, for example, due to the phenylselenonyl group's ability to act as a good leaving group in the synthesis of various organic molecules. beilstein-journals.org

Oxidative Transformations of Nitrogen-Containing Functionalities

Amine Oxidation to Amine Oxides

Magnesium monoperoxyphthalate is a widely used reagent for the oxidation of amines to their corresponding amine oxides. wikipedia.org This reaction is particularly effective for tertiary amines, where the nitrogen atom is oxidized by an oxygen atom supplied by the peroxy acid. libretexts.org The product of this reaction is an azane (B13388619) oxide, commonly known as an amine oxide. libretexts.org This transformation is one of the primary applications of MMPP in organic synthesis. wikipedia.org The oxidation of tertiary amines with different alkyl groups can lead to chiral amine oxides, which are notable for not undergoing rapid inversion at the nitrogen atom, allowing for the resolution of enantiomers. libretexts.org

Oxidative Cleavage of Hydrazones to Nitriles and Ketones

MMPP is a versatile reagent for the oxidative cleavage of hydrazones, yielding different products based on the structure of the starting material. wikipedia.orgthieme-connect.comresearchgate.net

The oxidation of aldehyde N,N-dialkylhydrazones with MMPP leads to the formation of nitriles. thieme-connect.com This transformation is efficient and proceeds in high yield, even for densely functionalized hydrazones, under conditions that are milder than many alternative procedures which may require harsh oxidative or hyperbasic media. thieme-connect.com

Conversely, when ketone N,N-dialkylhydrazones are subjected to oxidation with MMPP, the corresponding ketones are generated. thieme-connect.comresearchgate.net This reaction is characterized by its high yield and chemoselectivity. thieme-connect.comresearchgate.net An important feature of this method is that it proceeds without racemization, making it valuable for substrates with stereocenters. researchgate.net For example, N,N-dialkylhydrazones derived from N,N-dimethylhydrazine or (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) undergo facile oxidative cleavage back to the parent ketones under mild conditions with MMPP. researchgate.net

Table 2: Oxidative Cleavage of Hydrazones with MMPP Data derived from research findings. thieme-connect.comresearchgate.net

| Substrate Type | Reagent | Product Type | Key Features |

| Aldehyde N,N-dialkylhydrazone | MMPP | Nitrile | High yield, mild conditions |

| Ketone N,N-dialkylhydrazone | MMPP | Ketone | High yield, chemoselective, no racemization |

Oxidative Deamination of Tertiary Hydrazides

The cleavage of the nitrogen-nitrogen (N-N) bond in tertiary hydrazides can be achieved through oxidative treatment with MMPP. thieme-connect.comresearchgate.net This reaction serves as an effective method for the deamination of these substrates under mild conditions. researchgate.net The process involves the selective N-oxidation of the most nucleophilic amino nitrogen atom, which facilitates the subsequent N-N bond cleavage. researchgate.net This oxidative deamination provides a valuable alternative to reductive methods, particularly for substrates containing functionalities that are sensitive to reducing conditions. researchgate.net The reaction has been successfully applied to complex molecules, such as the deamination of N-dialkylamino β-lactams. researchgate.net Treatment of various hydrazides with peracids like MMPP or m-CPBA affords the corresponding amides in good to excellent yields, typically ranging from 80-92%. researchgate.net

Hydroxylation Reactions: Trans-diaxial Hydroxylation

This compound can be utilized in hydroxylation reactions, notably in the trans-diaxial hydroxylation of unsaturated steroids. sigmaaldrich.com This type of reaction introduces two hydroxyl groups across a double bond, with a specific stereochemical outcome dictated by the reagent and substrate.

In a study involving the synthesis of ring-B oxygenated steroids as potential anticancer agents, MMPP was used as the reagent for epoxidation, a common precursor step to dihydroxylation. sigmaaldrich.com The formation of an epoxide, which is subsequently opened, can lead to the formation of a diol. The stereochemistry of the final diol is dependent on the stereochemistry of the initial epoxide and the mechanism of the ring-opening step. While the search results mention trans-diaxial hydroxylation as an application of MMPP, particularly under the influence of a bismuth(III) triflate catalyst, detailed mechanistic studies for this specific transformation were not extensively covered. sigmaaldrich.com However, the mechanism of hydroxylation mediated by MMPP in other systems, such as the α-hydroxylation of β-dicarbonyl compounds, involves the attack of the enolate on the peroxy acid. cnr.itresearchgate.netresearchgate.net

Table 2: Reagents for Trans-diaxial Hydroxylation

| Reagent | Catalyst | Application |

|---|---|---|

| This compound | Bismuth(III) triflate | Trans-diaxial hydroxylation sigmaaldrich.com |

Lactonization Reactions: Oxidative 28,13β-Lactonization of Oleanolic Acid Derivatives

A significant application of MMPP is the oxidative 28,13β-lactonization of oleanolic acid derivatives to form δ-hydroxy-γ-lactones. nih.govd-nb.info This transformation is a key step in the synthesis of various biologically active compounds. nih.govd-nb.info The use of MMPP provides a straightforward and high-yielding procedure for this specific lactonization. nih.govd-nb.infonih.govhelsinki.fi

The reaction is typically carried out by treating the oleanolic acid derivative with MMPP in a suitable solvent, such as refluxing acetonitrile. nih.govd-nb.info The amount of MMPP used can be adjusted to optimize the yield. For instance, using 2.0 equivalents of MMPP was found to be effective for the conversion of 3-oxooleanolic acid, oleanolic acid (OA), and 3β-acetoxyoleanolic acid into their corresponding δ-hydroxy-γ-lactones with yields ranging from 84% to 88%. nih.govd-nb.info The resulting magnesium salts can be easily removed by filtration after the reaction. nih.govd-nb.info

Table 3: Oxidative 28,13β-Lactonization of Oleanolic Acid Derivatives with MMPP

| Substrate | MMPP (equiv.) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 3-Oxooleanolic acid | 2.0 | 24 | 12α-Hydroxy-3-oxooleanan-28,13β-olide | 84 nih.govd-nb.infobeilstein-journals.org |

| Oleanolic acid | 2.0 | 24 | 3β,12α-Dihydroxyolean-28,13β-olide | 84 beilstein-journals.org |

| 3β-Acetoxyoleanolic acid | 2.0 | 8 | 3β-Acetoxy-12α-hydroxyolean-28,13β-olide | 88 beilstein-journals.org |

Nitroxyl-Radical-Catalyzed Oxidation of Silyl (B83357) Enol Ethers to α-Diketones

This compound serves as a co-oxidant in the nitroxyl-radical-catalyzed oxidation of silyl enol ethers to produce α-diketones. thieme-connect.comorganic-chemistry.org This method provides an efficient route to synthesize 1,2-diketones, which are valuable building blocks in organic chemistry. thieme-connect.com

The reaction is catalyzed by a nitroxyl (B88944) radical, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), with MMPP acting as the stoichiometric oxidant to regenerate the active catalytic species. This catalytic cycle allows for the use of a substoichiometric amount of the nitroxyl radical. The process represents an efficient and novel method for the preparation of a series of α-diketones. thieme-connect.comorganic-chemistry.org

Table 4: Key Components in the Oxidation of Silyl Enol Ethers

| Component | Role |

|---|---|

| Silyl Enol Ether | Substrate |

| Nitroxyl Radical (e.g., TEMPO) | Catalyst |

| This compound (MMPP) | Co-oxidant thieme-connect.comorganic-chemistry.org |

| α-Diketone | Product |

Transformation of Aromatic Aldehydes to Phenols

MMPP can be used to convert specific aromatic aldehydes into the corresponding phenols. thieme-connect.comresearchgate.net This reaction is a variation of the Dakin oxidation, which typically uses hydrogen peroxide in a basic medium to oxidize ortho- or para-hydroxybenzaldehydes or ketones to benzenediols and carboxylates. wikipedia.orgjk-sci.compharmaguideline.comorganic-chemistry.orgnih.gov

In the case of MMPP, it has been reported that ortho- and para-methoxybenzaldehydes are transformed into the analogous phenols. thieme-connect.comresearchgate.net This indicates that the electron-donating methoxy (B1213986) group facilitates a reaction pathway similar to the Dakin oxidation, where a hydroperoxide intermediate undergoes rearrangement. While most aromatic aldehydes are oxidized to carboxylic acids, the presence of the activating methoxy group in the ortho or para position directs the reaction towards phenol (B47542) formation. thieme-connect.comresearchgate.net

Table 5: MMPP-Mediated Transformation of Aromatic Aldehydes

| Substrate | Product |

|---|---|

| ortho-Methoxybenzaldehyde | ortho-Methoxyphenol |

| para-Methoxybenzaldehyde | para-Methoxyphenol |

Oxidative Dehydrogenation of Cycloalkanes

This compound has been investigated as an oxidant in the catalytic oxidative dehydrogenation of cycloalkanes. researchgate.net This process involves the removal of hydrogen from a cycloalkane to form a cycloalkene or an aromatic compound. nih.govnih.govyoutube.com The dehydrogenation of cycloalkanes is an important reaction, particularly in the context of hydrogen storage and the synthesis of unsaturated cyclic systems. nih.govnih.gov

Research has shown that the combination of MMPP with manganese porphyrins as catalysts can effect the oxidation of cyclohexane (B81311) or cyclooctane (B165968) under mild conditions. researchgate.net The structure of the manganese porphyrin catalyst was found to influence the selectivity of the reaction, which yields the corresponding alcohol and ketone as the main products. researchgate.net This represents an early example of using MMPP as the oxygen donor for the oxidative dehydrogenation of cycloalkanes. researchgate.net The reaction mechanism is proposed to involve the catalytic cycle of the manganese porphyrin, where MMPP serves to regenerate the active high-valent manganese-oxo species.

Table 6: System for Oxidative Dehydrogenation of Cycloalkanes

| Substrate | Catalyst | Oxidant | Main Products |

|---|---|---|---|

| Cyclohexane | Manganese porphyrin | MMPP | Cyclohexanol, Cyclohexanone researchgate.net |

| Cyclooctane | Manganese porphyrin | MMPP | Cyclooctanol, Cyclooctanone researchgate.net |

Catalysis and Reaction Enhancement Strategies in Magnesium Monoperoxyphthalate Hexahydrate Chemistry

Role of Transition Metal Catalysts (e.g., Manganese Porphyrins) in Oxidation Processes

Transition metal catalysts, particularly manganese porphyrins, play a crucial role in activating MMPP for various oxidation processes, most notably the epoxidation of alkenes. thieme-connect.comrsc.org These catalysts facilitate the transfer of an oxygen atom from the peroxy acid to the substrate, often leading to rapid and high-yielding reactions under mild conditions. rsc.orgresearchgate.net

The system composed of manganese porphyrins and MMPP as the oxygen donor is highly efficient for the epoxidation of alkenes like dodecene-1 and propene. researchgate.net For instance, using tetra-2,6-dichlorophenylporphinato-manganese(III) acetate (B1210297) as a catalyst allows for nearly complete alkene conversion within minutes at 0 °C, producing epoxides in good to excellent yields. rsc.org The structure of the manganese porphyrin catalyst can also influence the selectivity of the reaction, as seen in the oxidation of cycloalkanes. researchgate.net While manganese(III) derivatives are often preferred for the epoxidation of linear olefins, both manganese(III) and iron(III) derivatives are effective for cyclic olefins. thieme-connect.comresearchgate.net

Research has shown that the stability and activity of these manganese porphyrin catalysts can be further improved. Supramolecular complexation with bulky Lewis acids, for example, can provide steric protection that prevents the catalyst from bimolecular decomposition, thereby increasing turnover numbers. northwestern.edu

Table 1: Epoxidation of Alkenes using MMPP with Manganese Porphyrin Catalysts

| Catalyst | Substrate | Reaction Time | Yield (%) | Citation |

| Tetra-2,6-dichlorophenylporphinato-manganese(III) acetate (0.125–1%) | Various Alkenes | 0.5–5 minutes | 60–93 | rsc.org |

| Manganese (2,6)-dichlorotetraphenyl-porphyrins | Dodecene-1 | Not Specified | Efficient | researchgate.net |

| Manganese (2,6)-dichlorotetraphenyl-porphyrins | Propene | Not Specified | Efficient | researchgate.net |

| Pentafluorotetraphenyl-porphyrins (Mn) | Dodecene-1 | Not Specified | Efficient | researchgate.net |

| Pentafluorotetraphenyl-porphyrins (Mn) | Propene | Not Specified | Efficient | researchgate.net |

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent system is critical in reactions involving MMPP, significantly affecting efficiency and selectivity. MMPP is a salt, making it soluble in water and lower alcohols but poorly soluble in many non-polar organic solvents like dichloromethane (B109758). thieme-connect.comnih.govbeilstein-journals.org This solubility profile dictates the type of solvent system required for a given transformation.

Oxidations can be conducted in a homogenous solution using polar solvents like ethanol (B145695) or in aqueous alcohol mixtures. nih.govscientificlabs.co.uksigmaaldrich.com For example, the oxidation of selenides to selenones proceeds in high yield when ethanol is used as the solvent at room temperature. nih.govbeilstein-journals.org In one instance, using ethanol as the solvent for the oxidation of γ-(phenylseleno)alkyl tosylamide resulted in a 63% yield of the corresponding selenone, whereas performing the same reaction in tetrahydrofuran (B95107) led to an undesirable elimination product. beilstein-journals.org Similarly, a procedure for converting oleanolic acid derivatives to δ-hydroxy-γ-lactones was successfully developed using MMPP in refluxing acetonitrile (B52724). nih.gov

For nonpolar substrates, biphasic solvent systems, such as chloroform-water, can be employed, often in conjunction with a phase-transfer catalyst (PTC). scientificlabs.co.uksigmaaldrich.com However, the oxidation of nonpolar substrates in biphasic media has been reported to be inefficient in some cases. wikipedia.org The development of monitoring techniques for biphasic reactions is an ongoing area of research to better control and optimize these complex systems. oxinst.comnih.gov

Table 2: Effect of Solvent on MMPP Oxidation Reactions

| Reaction | Substrate | Solvent | Outcome | Citation |

| Oxidation to Selenone | Selenide (B1212193) | Ethanol | 94% yield of selenone | beilstein-journals.org |

| Oxidation to Selenone | γ-(phenylseleno)alkyl tosylamide | Ethanol | 63% yield of selenone | beilstein-journals.org |

| Oxidation to Selenone | γ-(phenylseleno)alkyl tosylamide | Tetrahydrofuran | Formation of elimination byproduct | beilstein-journals.org |

| Oxidative Cyclization | γ-hydroxyalkyl phenyl selenide | Methanol | 69% yield of tetrahydrofuran, suppressed side reactions | nih.gov |

| Lactone Formation | Oleanolic Acid Derivatives | Acetonitrile (refluxing) | High yield of δ-hydroxy-γ-lactones | nih.gov |

Application of Microwave Irradiation in Accelerated Reaction Kinetics

Microwave irradiation has emerged as a powerful tool to accelerate the kinetics of chemical reactions, and its application in MMPP-mediated oxidations is a notable advancement. nih.govacs.org This technique can dramatically reduce reaction times compared to conventional heating methods, often leading to high yields and selectivity. nih.govnih.gov

A key example is the selective oxidation of glycosyl sulfides to glycosyl sulfoxides. nih.govacs.org A protocol using moist MMPP as the oxidant under microwave irradiation allows for the rapid synthesis of a variety of glycosyl sulfoxides. nih.govsigmaaldrich.com The reactions are completed in significantly shorter times than traditional methods while maintaining high yields and selectivity. nih.gov The acceleration effect is attributed to factors such as efficient heat transfer and potential non-thermal microwave effects that facilitate the chemical transformation. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Oxidation of Glycosyl Sulfides with MMPP

| Method | Reaction Time | Yield | Selectivity | Citation |

| Microwave Irradiation | Rapid | High | High | nih.govacs.org |

| Conventional Heating | Longer (Not Specified) | Not Specified | Not Specified | nih.govacs.org |

Development and Utilization of Solid-Phase Supported Reagents

To overcome the solubility limitations of MMPP in non-aqueous media and to enhance its selectivity, solid-phase supported versions of the reagent have been developed. thieme-connect.commemphis.edu Supporting MMPP on a solid matrix like hydrated silica (B1680970) gel allows for its use in non-polar solvents such as dichloromethane, expanding its applicability. memphis.edutandfonline.com

This technique has proven particularly effective for the chemoselective oxidation of sulfides. memphis.edutandfonline.com When MMPP is supported on silica gel, it can cleanly oxidize sulfides to sulfoxides in dichloromethane in excellent yields. memphis.edu A significant advantage of this method is its enhanced chemoselectivity; functional groups such as alkenes and carbonyls, which would typically undergo epoxidation or Baeyer-Villiger oxidation with MMPP under conventional conditions, remain unaffected. memphis.edu This represents the first reported instance of using MMPP to oxidize a sulfide (B99878) containing a carbonyl group in a non-aqueous medium without the competing Baeyer-Villiger reaction. memphis.edu Furthermore, the workup procedure is simplified, as the solid-supported reagent and byproducts can be easily removed by filtration. memphis.edu By adjusting the stoichiometry, the same supported system can be used to oxidize sulfides all the way to their corresponding sulfones. tandfonline.com

Analytical Characterization Methodologies in Magnesium Monoperoxyphthalate Hexahydrate Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for confirming the identity and structure of molecules formed in reactions where MMPP is the oxidant. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework of the synthesized compounds.

In the oxidation of organoselenides to selenones using MMPP, spectroscopic analysis is key to confirming the successful conversion. nih.gov For instance, the structural confirmation of the resulting selenones and other heterocyclic compounds is typically achieved through a combination of NMR and IR spectroscopy. nih.govbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the reaction products. Chemical shifts (δ) reported in parts per million (ppm) provide evidence of the changes in the chemical environment of atoms following oxidation. For example, the transformation of a selenide (B1212193) to a selenone results in significant shifts in the signals of adjacent protons and carbons, confirming the change in the selenium oxidation state. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the reaction products. The successful oxidation of a selenide to a selenone is confirmed by the appearance of characteristic absorption bands corresponding to the Se=O group in the IR spectrum. beilstein-journals.org

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS/MS), mass spectrometry is a powerful tool for both identifying and quantifying reaction products. nih.govacs.org In the analysis of unsaturated lipids epoxidized by MMPP, LC-MS/MS is used to pinpoint the location of the newly formed epoxide ring. A diagnostic ion pair showing a 16 Da mass difference effectively identifies the site of the original carbon-carbon double bond. nih.govacs.org

| Spectroscopic Technique | Application in MMPP Research | Key Findings / Information Obtained | Reference |

| ¹H and ¹³C NMR | Structural elucidation of selenones synthesized via MMPP oxidation. | Provides chemical shifts (δ) and coupling constants (J) to confirm the molecular structure of the final product. | beilstein-journals.org |

| Infrared (IR) Spectroscopy | Identification of functional groups in reaction products. | Confirms the presence of specific bonds (e.g., Se=O in selenones) by detecting characteristic absorption maxima (νmax). | beilstein-journals.org |

| LC-MS/MS | Characterization and quantification of epoxidized unsaturated lipids. | Identifies the location of epoxidation through diagnostic ion pairs and allows for accurate quantification of products. | nih.govacs.org |

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are vital for tracking the progress of MMPP-mediated reactions and for determining the purity of both the starting material and the isolated products.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the real-time progress of a reaction. In the synthesis of selenones, researchers use TLC to track the consumption of the starting selenide. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. beilstein-journals.org This allows for precise control over reaction times, preventing the formation of byproducts from over-oxidation.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer, is a cornerstone for purity assessment and reaction analysis. nih.govacs.org A stability-indicating HPLC method can separate the active compound from its impurities and degradation products. nih.govnih.gov In the context of MMPP reactions, an HPLC method would be developed to separate the final oxidized product from any unreacted starting material, MMPP reagent, and its primary degradation product, phthalic acid. beilstein-journals.org A microwave-assisted MMPP epoxidation of lipids, followed by LC-MS/MS analysis, demonstrates how chromatographic separation is simplified, leading to more accurate quantification. nih.govacs.org The removal of excess MMPP reagent is also crucial as it can suppress the mass spectrometry response. nih.govacs.org

| Chromatographic Method | Application in MMPP Research | Purpose and Findings | Reference |

| Thin-Layer Chromatography (TLC) | Reaction monitoring. | Allows for real-time tracking of the conversion of starting materials (e.g., selenides) to products. | beilstein-journals.org |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantitative analysis. | Separates the target product from impurities and degradation products. Essential for developing stability-indicating assays. | nih.govnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Reaction monitoring and product quantification. | Provides high-resolution separation and accurate quantification of reaction products, such as epoxidized lipids. | nih.govacs.org |

Quantitative Assays for Oxidative Capacity and Reagent Stability

Quantitative assays are essential for determining the active oxygen content of MMPP, which defines its oxidative capacity, and for assessing its stability under various storage conditions.

Oxidative Capacity Assays: The oxidative capacity of a peroxy compound like MMPP is directly related to its active oxygen content. While specific assay methods for MMPP are not detailed in the provided literature, the standard approach for peroxide compounds involves iodometric titration. In this method, the peroxy compound oxidizes an excess of iodide ions (I⁻) to iodine (I₂). The amount of iodine produced is then quantified by titration with a standardized sodium thiosulfate (B1220275) solution. This allows for the calculation of the active oxygen content and, consequently, the purity and oxidative strength of the MMPP reagent.

Reagent Stability Assays: The stability of MMPP is critical for its storage and use. A stability-indicating method (SIM) is a validated analytical procedure that accurately measures the active ingredient, free from its degradation products, impurities, and excipients. youtube.com For MMPP, this typically involves a stability-indicating HPLC method. nih.govnih.gov The development of such a method requires forced degradation studies, where the compound is exposed to stress conditions (e.g., heat, humidity, light, acid, base) to produce its degradation products. The HPLC method must then demonstrate the ability to separate the intact MMPP peak from all degradation product peaks, such as magnesium phthalate (B1215562). beilstein-journals.orgresearchgate.net Method validation would include assessing parameters like linearity, precision, accuracy, and specificity to ensure reliable and accurate stability measurements over time. nih.govnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

| Linearity | The ability of the assay to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 | nih.govnih.gov |

| Precision (Repeatability) | The agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2% | nih.gov |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed using a minimum of nine determinations over a minimum of three concentration levels. | Recovery between 98.0% and 102.0% | nih.govnih.gov |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities and degradants. | Peak purity of the analyte must pass, and resolution between adjacent peaks should be >1.5. | researchgate.net |

Environmental and Sustainable Chemistry Perspectives of Magnesium Monoperoxyphthalate Hexahydrate

Design Principles for Environmentally Benign Oxidizing Reagents

The development of environmentally benign oxidizing reagents is a core focus of green chemistry, aiming to minimize or eliminate the use and generation of hazardous substances. cosmopolitan.com Key principles guiding the design of such reagents include preventing waste, designing safer chemicals, using catalysis over stoichiometric reagents, and designing for degradation. cosmopolitan.comnih.gov An ideal oxidizing agent should be effective, stable for safe handling, and produce byproducts that are non-toxic and easily managed. mdpi.commdpi.com

Magnesium monoperoxyphthalate hexahydrate (MMPP) exemplifies many of these green chemistry principles, positioning it as an environmentally friendlier alternative to traditional oxidants. mdpi.comwikipedia.org

Key Green Chemistry Features of MMPP:

Increased Safety and Stability: Compared to other peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), MMPP is a solid that is more stable and safer to handle. mdpi.comrsc.org This stability reduces the risks associated with storage and use, aligning with the principle of minimizing the potential for chemical accidents. researchgate.netnih.gov It is considered a strong alternative to hazardous oxidants like potassium permanganate (B83412) (KMnO₄). wikipedia.org

Benign Byproducts: The primary byproduct of MMPP oxidation is magnesium phthalate (B1215562), a water-soluble and relatively non-toxic salt. wikipedia.orgrsc.org This contrasts sharply with chromium-based oxidants, which are known carcinogens, or halogenated reagents like m-CPBA, which produce persistent chlorinated byproducts. rsc.orgmdpi.com

Water Solubility: MMPP's solubility in water allows for easier work-up procedures after a reaction, often simplifying the separation of the desired product from the reagent's byproducts. mdpi.comrsc.org

Cost-Effectiveness: MMPP can be produced at a lower cost than many other specialized oxidizing agents, making it an economically viable and more sustainable option. mdpi.comresearchgate.net

By adhering to these principles, MMPP serves as a model for a "greener" oxidizing reagent, designed to reduce environmental impact while maintaining high efficacy in chemical transformations. mdpi.com

Table 1: Comparison of MMPP with Traditional Oxidizing Agents

| Feature | This compound (MMPP) | meta-Chloroperoxybenzoic Acid (m-CPBA) | Potassium Permanganate (KMnO₄) |

|---|---|---|---|

| Physical State | Stable Solid mdpi.comrsc.org | Solid (can be shock-sensitive) | Solid |

| Key Byproduct | Magnesium Phthalate (water-soluble, low toxicity) wikipedia.orgrsc.org | m-Chlorobenzoic acid (less soluble, halogenated) nih.gov | Manganese Dioxide (solid waste) |

| Safety Profile | Safer to handle, less hazardous rsc.orgresearchgate.net | Potentially explosive, irritant | Strong oxidant, toxic |

| Work-up | Simplified due to water-soluble byproducts mdpi.comrsc.org | Requires more complex extraction/purification | Can be difficult to remove solid byproducts |

| Green Aspect | No harmful byproducts, safer chemical design mdpi.comwikipedia.org | Generates persistent halogenated organic waste | Generates heavy metal waste |

Degradation Pathways and Byproduct Management in Aqueous Systems

In aqueous environments, the degradation of this compound is straightforward and environmentally benign. The core of its function as an oxidant lies in the peroxyacid group, which releases an active oxygen atom during a chemical reaction. wikipedia.org

The primary degradation pathway involves this release of oxygen, which oxidizes the target substrate. The remaining molecule is converted into magnesium phthalate, the magnesium salt of phthalic acid. wikipedia.org This byproduct is notable for its high water solubility, a key feature that simplifies its management in post-reaction mixtures. rsc.org

Byproduct Profile and Management:

Primary Byproduct: The main byproduct is magnesium phthalate. rsc.org

Toxicity: Studies have noted that this magnesium salt of phthalic acid is relatively non-toxic, presenting a significantly lower environmental burden compared to byproducts of many other oxidizing agents. wikipedia.org

Management and Recovery: Due to its water solubility, magnesium phthalate is easily separated from nonpolar organic products during the work-up phase of a reaction. rsc.orgresearchgate.net Furthermore, the phthalate portion can be recovered as pure phthalic acid by acidifying the aqueous layer, which allows for potential recycling or reuse of the byproduct, aligning with the principles of a circular economy. rsc.org

This predictable degradation into manageable and low-toxicity byproducts is a significant advantage of MMPP in sustainable chemistry. It avoids the formation of persistent or hazardous waste streams that require complex and costly treatment.

Table 2: Degradation Products of MMPP in Aqueous Systems

| Reactant | Process | Primary Byproduct | Properties of Byproduct | Management Strategy |

|---|

Applications in Advanced Oxidation Processes for Organic Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to degrade persistent organic pollutants through the generation of highly reactive chemical species, such as hydroxyl radicals or singlet oxygen. These processes are considered a promising method for treating wastewater containing complex and recalcitrant organic compounds that are resistant to conventional treatment.

While this compound is not typically cited as a classical AOP reagent like Fenton's reagent (Fe²⁺/H₂O₂), its powerful oxidizing capabilities allow it to function in a similar capacity for the degradation of organic molecules. MMPP's utility as a disinfectant and a potent oxidant in organic synthesis demonstrates its ability to break down complex organic structures. rsc.org

MMPP's Role in Organic Degradation:

Broad-Spectrum Biocide: MMPP is an effective antimicrobial agent, capable of killing a wide range of bacteria and yeasts rapidly, and inactivating bacterial endospores. Its effectiveness, even in the presence of organic contaminants, highlights its power in breaking down biological materials and organic compounds. This application in disinfection is a practical example of its ability to degrade organic matter.

Oxidant in Organic Synthesis: MMPP is widely used in organic chemistry to perform a variety of oxidation reactions. rsc.org These include the conversion of ketones to esters, the epoxidation of alkenes, and the oxidation of sulfides to sulfoxides and sulfones. rsc.org These transformations involve the cleavage and formation of robust chemical bonds, showcasing the reagent's inherent power to degrade and modify organic functional groups, a foundational concept in pollutant degradation.

The use of magnesium-based compounds in AOPs is an area of active research. For instance, magnesium oxide (MgO) has been studied as a catalyst to activate other peroxygens like peroxymonosulfate (B1194676) for the degradation of organic pollutants. Although MMPP acts as a direct oxidant rather than a catalyst in these contexts, its performance aligns with the overarching goal of AOPs: the chemical breakdown of target organic molecules into simpler, less harmful substances.

Table 3: Oxidative Applications of MMPP Demonstrating Degradative Capability

| Application Area | Type of Transformation | Target Molecules | Significance for Degradation |

|---|---|---|---|

| Disinfection | Broad-spectrum antimicrobial action | Bacteria, yeasts, endospores | Demonstrates ability to break down complex biological matter. |

| Organic Synthesis | Baeyer-Villiger oxidation | Ketones rsc.org | Cleavage of carbon-carbon bonds and insertion of oxygen. |

| Organic Synthesis | Prilezhaev reaction (Epoxidation) | Alkenes rsc.org | Breaks a pi-bond to form a new heterocyclic ring. |

| Organic Synthesis | Sulfide (B99878) Oxidation | Sulfides rsc.org | Addition of one or two oxygen atoms to sulfur. |

| Organic Synthesis | Amine Oxidation | Amines rsc.org | Oxidation of nitrogen to form amine oxides. |

Emerging Research Applications in Chemical Synthesis Utilizing Magnesium Monoperoxyphthalate Hexahydrate

Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The structural complexity of natural products and pharmaceutical agents often necessitates the use of mild and selective oxidizing reagents. MMPP has proven to be a valuable tool in this domain, facilitating key transformations such as epoxidations, Baeyer-Villiger oxidations, and hydroxylations.

One significant application is the epoxidation of unsaturated steroids, which are crucial intermediates in the synthesis of ring-B oxygenated steroids investigated for their potential as anticancer agents. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Research has demonstrated that MMPP can efficiently and stereoselectively convert steroidal olefins into epoxides. For instance, the epoxidation of various Δ⁵-B-nor-cholestanes has been achieved with high stereoselectivity using MMPP in refluxing acetonitrile (B52724). researchgate.net This method provides a fast and efficient route to 4,5- and 5,6-epoxy steroids, with the added benefit of a simple work-up procedure. researchgate.net

Another key transformation is the Baeyer-Villiger oxidation, which converts ketones into esters or lactones, a common reaction in the synthesis of complex molecules. MMPP has been successfully used to oxidize a range of unsubstituted and substituted cycloalkanones to their corresponding lactones in high yields. york.ac.uk The reaction proceeds efficiently in acetonitrile, offering a selective method for this important synthetic step. york.ac.uk

MMPP is also effective for the α-hydroxylation of various carbonyl compounds, a direct method for producing valuable synthetic intermediates. researchgate.netresearchgate.net Researchers have developed a protocol for the direct α-hydroxylation of α-substituted malonates, β-ketoesters, and β-ketoamides using MMPP at room temperature in ethanol (B145695). researchgate.netresearchgate.net This method provides access to tartronic esters and cyclic α-hydroxy β-ketoesters, which are components of various biologically active molecules. researchgate.net Furthermore, MMPP has been used in a high-yielding procedure to convert oleanolic acid derivatives into δ-hydroxy-γ-lactones, showcasing its utility in modifying complex natural product scaffolds. researchgate.net

| Reaction Type | Substrate | Product | Significance |

|---|---|---|---|

| Epoxidation | Unsaturated Steroids (e.g., Δ⁵-B-nor-cholestanes) | 4,5- and 5,6-Epoxy Steroids | Key intermediates for potential anticancer agents. sigmaaldrich.comresearchgate.net |

| Baeyer-Villiger Oxidation | Cyclic Ketones | Lactones | Fundamental transformation in natural product synthesis. york.ac.uk |

| α-Hydroxylation | β-Ketoesters and Amides | α-Hydroxy-β-ketoesters and Amides | Synthesis of biologically active building blocks. researchgate.net |

| Oxidation | Oleanolic Acid Derivatives | δ-Hydroxy-γ-lactones | Modification of complex natural product skeletons. researchgate.net |

Preparation of Novel Heterocyclic Compounds

Heterocyclic compounds form the backbone of numerous pharmaceuticals and agrochemicals. MMPP serves as a key reagent in novel synthetic routes to these important molecular frameworks. Its ability to perform mild oxidations is particularly useful for preparing precursors that can undergo subsequent cyclization reactions.

A significant application is the oxidation of organoselenium compounds. MMPP efficiently oxidizes selenides to selenones under mild, room-temperature conditions. nih.govbeilstein-journals.orgnih.gov The resulting phenylselenonyl group is an excellent leaving group, making these selenones valuable intermediates for the synthesis of a wide range of heterocyclic compounds via intramolecular nucleophilic substitution. beilstein-journals.org This strategy has been employed to create heterocycles such as N-acylaziridines, 1,3-oxazolines, pyrrolidines, N-arenesulfonylazetidines, and 2-substituted tetrahydrofurans. beilstein-journals.org The use of MMPP offers advantages over other oxidants like mCPBA, including higher yields in some cases, easier work-up due to the water solubility of byproducts, and improved safety. nih.govbeilstein-journals.org

| Substrate | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl 2-(phenylselanyl)ethyl ketone | Ethanol | Phenyl 2-(phenylsulfonyl)ethyl ketone | 94 | nih.govbeilstein-journals.org |

| 1-(Phenylselanyl)cyclopentyl methyl ketone | Tetrahydrofuran (B95107) | 1-(Phenylsulfonyl)cyclopentyl methyl ketone | 54 | nih.gov |

| N-(3-(Phenylselanyl)propyl)benzenesulfonamide | Tetrahydrofuran | N-(3-(Phenylsulfonyl)propyl)benzenesulfonamide | 80 | nih.gov |

| N-(4-(Phenylselanyl)butyl)-4-methylbenzenesulfonamide | Ethanol | N-(4-(Phenylsulfonyl)butyl)-4-methylbenzenesulfonamide | 63 | nih.gov |

MMPP is also utilized in the synthesis of oxaziridines through the oxidation of imines. acs.orgnih.gov Oxaziridines are versatile three-membered heterocyclic reagents used for oxygen and nitrogen transfer reactions. wikipedia.orgresearchgate.net While oxidants like mCPBA are commonly used for this transformation, MMPP provides an alternative, although in some specific cases, it may lead to lower yields. acs.org Additionally, the ultrasound-stimulated oxidation of isothiazolium salts with MMPP affords 3-alkoxy or 3-hydroxysultams in high yields, demonstrating another route to novel sulfur-containing heterocycles. researchgate.net

Chemical Decontamination Reactions for Specific Organic Substrates

The strong oxidizing properties of MMPP make it an effective reagent for the chemical decontamination and degradation of hazardous organic compounds. chemimpex.com It is recognized as a decontaminant for highly toxic nerve agents and insecticides. drugfuture.com

Research has shown that MMPP can detoxify chemical warfare agents, such as the nerve agent VX, by oxidizing the sulfur atom. This oxidation transforms the toxic compound into a non-toxic product, which can then undergo further hydrolysis. This application highlights MMPP's role in developing safer and more effective methods for neutralizing chemical threats. Beyond military applications, MMPP is also used in environmental remediation, such as in wastewater treatment processes to degrade persistent organic pollutants. chemimpex.com Its utility as a disinfectant for surfaces, capable of inactivating a broad spectrum of microorganisms including bacterial endospores, further underscores its role in decontamination and sanitation. wikipedia.orgnih.govoup.com

Reagent in Biochemical Assays for Oxidative Stress Studies

In the field of biochemistry, MMPP is employed in assays designed to investigate oxidative stress and its effects on biological systems. chemimpex.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, is implicated in numerous disease pathologies. mdpi.com

MMPP serves as a tool to induce and study oxidative damage in a controlled manner. By facilitating studies on cellular responses to oxidative insults, it provides researchers with valuable insights into the molecular mechanisms underlying various health-related conditions. chemimpex.com For example, while the neurotoxin MPP⁺ is known to increase cellular vulnerability to oxidative stress, reagents like MMPP are used within the broader context of biochemical assays to understand the fundamental processes of oxidative damage. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.